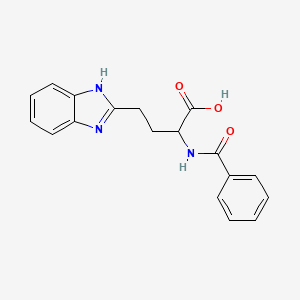

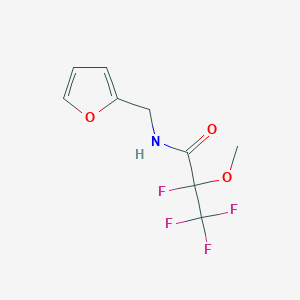

![molecular formula C16H23N7 B5554153 N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine is a chemical compound that is also known as TAK-659. It is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which is involved in the signaling pathway of B cells. TAK-659 has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Researchers have synthesized novel derivatives of 1,2,4-triazole and investigated their antimicrobial activities. These compounds, including those related to the specified chemical structure, showed moderate to good activities against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Pharmacological Potential

Piperazine derivatives of triazine have been explored for their potential as adenosine A2a receptor antagonists, with implications in Parkinson's disease research. Such studies demonstrate the chemical's relevance in neuropharmacological research and its potential application in developing treatments for neurological disorders (Vu et al., 2004).

Chemical Synthesis and Materials Science

The compound's structural components have been utilized in the synthesis of N-heterocycles, indicating its utility in creating complex chemical structures for materials science applications. This includes the synthesis of morpholines, piperazines, and other cyclic compounds with potential applications in various industrial and research contexts (Matlock et al., 2015).

Polyamide Synthesis

Research has been conducted on synthesizing polyamides containing theophylline and thymine, utilizing piperazine and related compounds. These studies contribute to the development of new polymeric materials with specific physical and chemical properties, useful in various scientific and industrial applications (Hattori & Kinoshita, 1979).

Molecular Imaging

The compound's derivatives have been examined for their utility in molecular imaging, specifically in synthesizing agents that can image dopamine D4 receptors. This research is pivotal for developing diagnostic tools for neurological conditions (Eskola et al., 2002).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to targettyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing processes such as cell growth and differentiation.

Mode of Action

It’s worth noting that similar compounds function astyrosine kinase inhibitors . They interfere with the action of tyrosine kinases, preventing the phosphorylation of tyrosine residues on target proteins, and thus disrupting signal transduction pathways.

Biochemical Pathways

They primarily disrupt the BCR-ABL/c-KIT mediated signaling pathways , which are involved in cell proliferation and survival .

Pharmacokinetics

Similar compounds have been reported to possess good oral pharmacokinetic properties , which suggests that they may have good bioavailability.

Result of Action

The compound exhibits strong antiproliferative activities against certain cancer cell lines through blockage of the BCR-ABL/c-KIT mediated signaling pathways, arresting cell cycle progression and induction of apoptosis . This means that the compound can inhibit cell growth and induce programmed cell death.

Análisis Bioquímico

Biochemical Properties

N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit certain kinase enzymes, which are vital for cell signaling pathways. The compound forms hydrogen bonds with the kinase backbone, leading to enzyme inhibition . This interaction is essential for understanding its potential therapeutic applications.

Cellular Effects

The effects of N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine on various cell types have been extensively studied. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to arrest cell cycle progression and induce apoptosis in cancer cell lines . These effects are crucial for its potential use in cancer therapy.

Molecular Mechanism

At the molecular level, N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine exerts its effects through specific binding interactions with biomolecules. It inhibits kinase enzymes by forming hydrogen bonds with the enzyme’s backbone, leading to enzyme inhibition . This inhibition disrupts cell signaling pathways, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time .

Dosage Effects in Animal Models

The effects of N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is involved in specific metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .

Transport and Distribution

The transport and distribution of N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its therapeutic effects .

Subcellular Localization

N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is localized within specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its overall efficacy .

Propiedades

IUPAC Name |

2-N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7/c1-12-4-3-5-13(10-12)18-16-20-14(19-15(17)21-16)11-23-8-6-22(2)7-9-23/h3-5,10H,6-9,11H2,1-2H3,(H3,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVSCTNUWWGUDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

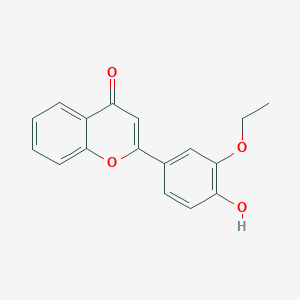

![2,2'-[4,8-bis[(acetyloxy)imino][1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]diacetamide](/img/structure/B5554071.png)

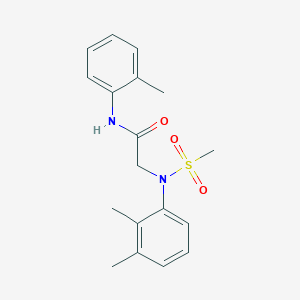

![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)

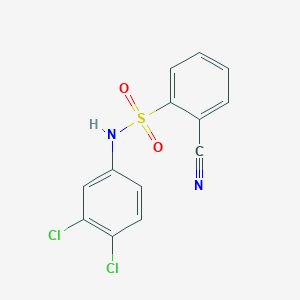

![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554104.png)

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)